molecular formula C15H18N2O B13855892 4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one

4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one

Cat. No.: B13855892
M. Wt: 242.32 g/mol
InChI Key: KGMZKLOEBJDBSW-UHFFFAOYSA-N
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Description

4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one typically involves the reaction of 2,5-dimethylpyrrole with a pyridine derivative under specific conditions. One common method includes refluxing a mixture of 2,5-dimethylpyrrole and the appropriate pyridine derivative in ethanol with a few drops of glacial acetic acid for several hours . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one involves its interaction with specific molecular targets. In the context of its antibacterial and antifungal activities, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby disrupting their function and leading to the inhibition of microbial growth.

Comparison with Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 5-[4-(2,5-Dimethylpyrrol-1-yl)phenyl]-1,3,4-oxadiazole-2-thiol

Comparison: Compared to similar compounds, 4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one exhibits unique properties due to the presence of both pyrrole and pyridine ringsAdditionally, the compound’s specific substitution pattern contributes to its distinct chemical and biological activities .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-[2-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one

InChI

InChI=1S/C15H18N2O/c1-11-6-7-12(2)17(11)15-14(5-4-10-16-15)9-8-13(3)18/h4-7,10H,8-9H2,1-3H3

InChI Key

KGMZKLOEBJDBSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC=N2)CCC(=O)C)C

Origin of Product

United States

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